molecular formula C8H15N5O B1375197 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide CAS No. 1347088-26-9

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B1375197
M. Wt: 197.24 g/mol
InChI Key: HBGHMRGQYYMKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrazole derivative with an amino group and a dimethylaminoethyl group attached. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as poly [2-(dimethylamino) ethyl methacrylate] have been synthesized via free radical polymerization and RAFT polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as Ethyl 3-(Dimethylamino)acrylate, have a molecular weight of 143.18 g/mol .

Scientific Research Applications

Molecular Structure and Synthesis :The molecular structure of various pyrazole derivatives, including those structurally related to 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide, has been explored extensively. These studies focus on understanding the intermolecular interactions and the synthesis of various derivatives with potential biological activities. For example, the study of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate showcases the significance of intramolecular hydrogen bonds in maintaining molecular stability (Wu et al., 2005).

Derivative Synthesis for Biological Activity :Pyrazole derivatives are synthesized for their potential biological activities. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are used in the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, indicating a pathway for developing new compounds with potential biological applications (Bol’but et al., 2014).

Cytotoxic Activity and Antitumor Agents :Compounds structurally related to 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and tested for their cytotoxic activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant cytotoxic activity against various cancer cell lines, indicating their potential as antitumor agents (Deady et al., 2003).

Antimicrobial and Antifungal Properties :Novel amino pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies are crucial for the development of new and effective agents against microbial infections. For instance, the synthesis and biological evaluation of novel amino pyrazole derivatives have shown promising activity as antimicrobial agents (Shah et al., 2018).

Safety And Hazards

The safety and hazards would depend on the exact compound. As a general rule, compounds with amino groups can be irritants and should be handled with care .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Similar compounds have been studied for their potential in drug delivery systems, as antimicrobial agents, and in the production of polymers .

properties

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-13(2)4-3-10-8(14)6-5-7(9)12-11-6/h5H,3-4H2,1-2H3,(H,10,14)(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGHMRGQYYMKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 5
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.